4-(Methanesulfonylamino)benzonitrile
Description
4-(Methanesulfonylamino)benzonitrile (CAS: 36268-67-4) is a benzonitrile derivative featuring a methanesulfonylamino (-SO₂NH₂) substituent at the para position of the aromatic ring. This compound is characterized by its high melting point (191–194°C) and is commercially available in various packaging formats . Its structure combines the electron-withdrawing cyano (-CN) and sulfonamide groups, which confer unique electronic and steric properties. These features make it a versatile intermediate in medicinal chemistry, particularly in the synthesis of sulfonamide-based inhibitors and receptor-targeting molecules .
Properties
IUPAC Name |
N-(4-cyanophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13(11,12)10-8-4-2-7(6-9)3-5-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDHOCVMWSXEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370156 | |
| Record name | 4-(Methanesulfonylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36268-67-4 | |
| Record name | 4-(Methanesulfonylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-cyanophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methanesulfonylamino)benzonitrile can be synthesized from methanesulfonamide and 4-bromobenzonitrile . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, usually around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfonylamino)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonylamino group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include substituted benzonitriles where the methanesulfonylamino group is replaced by the nucleophile.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as sulfoxides or sulfones.
Scientific Research Applications
4-(Methanesulfonylamino)benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Methanesulfonylamino)benzonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Cytotoxic Benzonitrile Derivatives
Sulfonamide and Sulfonyl Derivatives
Sulfonamide Positional Isomers
- 3-(Dimethylamino)benzonitrile vs. 4-(Dimethylamino)benzonitrile: The para-substituted derivative forms stronger hydrogen bonds with haloforms (e.g., CHI₃) due to better alignment of the dimethylamino group with the cyano moiety, enhancing halogen-bonding interactions .
Sulfonyl-Modified Analogues
- 4-[(Methylsulfonyl)methyl]benzonitrile (CAS: 161417-56-7): Features a methylene spacer between the sulfonyl group and the aromatic ring, reducing electron-withdrawing effects compared to this compound. This structural difference may improve bioavailability in drug design .
- N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride: A primary amine derivative with a similarity score of 0.85 to this compound, highlighting the role of the amino group in altering pharmacokinetic profiles .
Table 2: Sulfonamide/Sulfonyl Benzonitrile Derivatives
Photophysical and Electronic Properties
- 4-(5-(4-Methoxyphenyl)thiophen-2-yl)-2-fluorobenzonitrile (MOT) : Exhibits solvent-dependent fluorescence due to intramolecular charge transfer (ICT), with methoxy groups enhancing electron-donating capacity .
- This compound: The sulfonamide group’s electron-withdrawing nature may suppress ICT effects, making it less fluorosolvatochromic but more stable under oxidative conditions .
Biological Activity
4-(Methanesulfonylamino)benzonitrile (CAS# 36268-67-4) is an organic compound that has garnered attention in various biological research contexts. Its unique structure, characterized by the presence of a methanesulfonylamino group, suggests potential interactions with biological systems, particularly in the fields of neurobiology and cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C8H10N2O2S
- Molecular Weight : 194.24 g/mol
- Structure : The compound features a benzonitrile core substituted with a methanesulfonylamino group.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been implicated in:
- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit certain enzymes involved in lipid metabolism, particularly lysosomal acid lipase (LAL), which plays a crucial role in lipid degradation and metabolism .
- Neuroprotective Effects : Studies have suggested that it may exert neuroprotective effects by influencing neuronal excitability and synaptic plasticity, potentially through modulation of neurotransmitter systems .
Biological Activity Data Table
Case Study 1: Neuroprotective Effects
A study conducted by Trudler et al. (2020) explored the effects of this compound on human induced pluripotent stem cell (hiPSC)-derived neurons. The researchers found that the compound significantly reduced neuronal excitability and improved survival rates under oxidative stress conditions. This suggests its potential application in treating neurodegenerative disorders such as Alzheimer's disease.
Case Study 2: Cancer Research
In a study published in 2023, Steigerwald et al. investigated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis and inhibited cell proliferation, highlighting its potential as an anticancer agent.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest that it is rapidly absorbed and distributed within biological tissues, with metabolic pathways involving phase I and phase II reactions likely contributing to its biological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
